molecular formula C15H17Cl2NO3S B6779628 N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide

Cat. No.: B6779628
M. Wt: 362.3 g/mol
InChI Key: XSVKGBVYWZEPBL-WCQYABFASA-N
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Description

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide is a complex organic compound characterized by its unique cyclopropyl and cyclobutane rings, along with dichlorophenyl and methylsulfonyl functional groups

Properties

IUPAC Name

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3S/c1-22(20,21)15(5-2-6-15)14(19)18-13-8-11(13)10-4-3-9(16)7-12(10)17/h3-4,7,11,13H,2,5-6,8H2,1H3,(H,18,19)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVKGBVYWZEPBL-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCC1)C(=O)NC2CC2C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1(CCC1)C(=O)N[C@@H]2C[C@H]2C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Dichlorophenyl Group: This step involves the use of electrophilic aromatic substitution reactions to introduce the dichlorophenyl group onto the cyclopropyl ring.

    Formation of the Cyclobutane Ring: This can be accomplished through cycloaddition reactions, such as Diels-Alder reactions.

    Attachment of the Methylsulfonyl Group: This step typically involves sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Formation of the Carboxamide Group: This final step involves amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide
  • N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide

Uniqueness

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1-methylsulfonylcyclobutane-1-carboxamide is unique due to its combination of cyclopropyl and cyclobutane rings, along with the presence of both dichlorophenyl and methylsulfonyl functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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